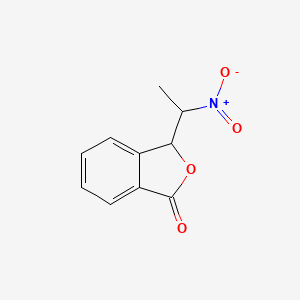

3-(1-nitroethyl)-2-benzofuran-1(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1-nitroethyl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-6(11(13)14)9-7-4-2-3-5-8(7)10(12)15-9/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWYFQGGRBDNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2=CC=CC=C2C(=O)O1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376977 | |

| Record name | 3-(1-Nitroethyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79017-08-6 | |

| Record name | 3-(1-Nitroethyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(1-Nitroethyl)-2-benzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-(1-nitroethyl)-2-benzofuran-1(3H)-one. Due to the limited availability of direct literature on this specific molecule, this guide presents a proposed synthetic pathway based on established chemical principles for analogous compounds. Characterization data is presented in comparison with the closely related and better-documented compound, 3-(nitromethyl)-2-benzofuran-1(3H)-one.

Introduction

This compound, also known as 3-(1-nitroethyl)phthalide, belongs to the isobenzofuranone class of compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active natural products and synthetic molecules. The introduction of a nitroethyl group at the 3-position offers a unique combination of steric and electronic properties that can be explored for potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 79017-08-6 | [1] |

| Molecular Formula | C₁₀H₉NO₄ | [1] |

| Molecular Weight | 207.18 g/mol | [1] |

| Appearance | Off-White to Beige Solid | [2] |

| Storage | Hygroscopic, -20°C Freezer, Under inert atmosphere | [2] |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves the condensation of 2-formylbenzoic acid with nitroethane. This reaction is a variation of the well-established synthesis of 3-substituted phthalides.

Reaction Scheme

References

An In-depth Technical Guide on the Physicochemical Properties of 3-(1-Nitroethyl)-2-benzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Nitroethyl)-2-benzofuran-1(3H)-one is a member of the isobenzofuran-1(3H)-one class of compounds, also known as phthalides. This core structure is a feature of various natural and synthetic molecules that exhibit a wide range of biological activities. The presence of a nitroethyl group at the 3-position suggests potential for unique chemical reactivity and biological interactions, making it a compound of interest for further investigation in drug discovery and development. This technical guide provides a summary of the available physicochemical properties, general experimental approaches, and an overview of the biological context for this class of compounds.

Physicochemical Properties

Quantitative experimental data for the specific physicochemical properties of this compound are not extensively available in publicly accessible literature. However, based on information from chemical suppliers and related compounds, the following properties have been identified.

| Property | Value | Source |

| CAS Number | 79017-08-6 | Santa Cruz Biotechnology, Sapphire Bioscience |

| Molecular Formula | C₁₀H₉NO₄ | Santa Cruz Biotechnology, Sapphire Bioscience |

| Molecular Weight | 207.18 g/mol | Santa Cruz Biotechnology |

| Physical Form | Off-White to Beige Solid | Sapphire Bioscience |

| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere | Sapphire Bioscience |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| logP | Not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly detailed in the reviewed literature. However, a general synthetic approach for C-3 functionalized isobenzofuran-1(3H)-ones can be inferred from methodologies applied to similar structures.

General Synthesis of C-3 Substituted Isobenzofuran-1(3H)-ones

A common route for the synthesis of isobenzofuran-1(3H)-ones functionalized at the C-3 position involves the condensation of a suitable starting material. For the target compound, a plausible synthetic pathway could involve the reaction of 2-formylbenzoic acid (or a derivative) with nitroethane.

Reaction Scheme (Hypothetical):

Methodology:

-

Reaction Setup: A solution of 2-formylbenzoic acid in a suitable solvent (e.g., ethanol, acetic acid) is prepared in a round-bottom flask equipped with a condenser and magnetic stirrer.

-

Addition of Reagents: Nitroethane and a basic catalyst (e.g., piperidine, sodium acetate) are added to the flask.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to promote the initial aldol-type condensation followed by intramolecular cyclization and dehydration.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the lactone carbonyl and the nitro group.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been reported. However, the isobenzofuran-1(3H)-one scaffold is present in numerous compounds with diverse biological activities, including antiproliferative, antioxidant, and antifungal effects.[1] The investigation into the biological effects of this particular derivative would likely follow a standard screening workflow.

Based on the activities of related compounds, potential areas of investigation for this compound could include its effects on cell proliferation, apoptosis, and oxidative stress pathways.

Conclusion

This compound is a compound with potential for further research, yet it remains largely uncharacterized in the public domain. This guide provides the foundational information available, highlighting the need for experimental determination of its detailed physicochemical properties and biological activities. The general methodologies and conceptual frameworks presented here can serve as a starting point for researchers and scientists interested in exploring the therapeutic potential of this and related isobenzofuran-1(3H)-one derivatives.

References

Predictive Mechanism of Action for 3-(1-nitroethyl)-2-benzofuran-1(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a predictive analysis of the potential mechanisms of action for the compound 3-(1-nitroethyl)-2-benzofuran-1(3H)-one. Due to the absence of direct experimental data for this specific molecule, this analysis is based on the well-documented biological activities of its core chemical moieties: the benzofuranone scaffold and the nitroalkane group. We hypothesize that the primary mechanism of action is likely covalent enzyme inhibition via the nitroethyl group acting as a masked electrophile, potentially targeting proteins with active site cysteine residues. Additionally, the benzofuranone core suggests a potential for a broad range of other biological activities, including anti-proliferative and anti-inflammatory effects. This document outlines the theoretical basis for these predictions, summarizes biological data from related compounds, provides detailed experimental protocols to test these hypotheses, and presents visual diagrams of the predicted molecular interactions and pathways.

Introduction

This compound is a small molecule featuring a benzofuranone (also known as phthalide) core structure substituted with a 1-nitroethyl group at the 3-position. While this specific compound is commercially available for research purposes, there is a notable lack of published data on its biological activity and mechanism of action[1]. However, by examining the extensive literature on its constituent chemical functionalities, we can formulate well-grounded hypotheses to guide future research.

The benzofuranone nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities[2]. The nitro group, particularly in the form of a nitroalkane, is known to participate in specific biochemical reactions, most notably acting as a precursor to a potent electrophile capable of covalent modification of enzyme active sites[3][4].

This guide synthesizes these two areas of knowledge to predict the most probable mechanisms of action for this compound.

Predicted Mechanisms of Action

Based on its structure, we predict two primary, potentially overlapping, mechanisms of action for this compound.

Covalent Enzyme Inhibition via the Nitroethyl Group

The most specific and compelling predicted mechanism involves the 1-nitroethyl substituent. Nitroalkanes can act as "masked electrophiles."[3][4]. In a biological environment, particularly within an enzyme's active site, the nitroalkane can be deprotonated to form a nitronate intermediate. This intermediate is a strong nucleophile but can also be protonated to form a nitronic acid, which is a potent electrophile. If a nucleophilic amino acid residue, such as cysteine, is in proximity, a covalent bond can be formed, leading to irreversible inhibition of the enzyme[3][4].

The proposed activation and covalent modification pathway is as follows:

-

Deprotonation: The α-carbon of the nitroethyl group is acidic and can be deprotonated by a general base in the enzyme's active site, forming a nitronate anion.

-

Electrophilic Activation: The nitronate can be activated, possibly by a general acid catalyst within the active site, to form a nitronic acid tautomer.

-

Nucleophilic Attack: A nearby nucleophilic residue, classically a cysteine thiol group, attacks the electrophilic carbon of the nitronic acid.

-

Covalent Adduct Formation: This attack results in the formation of a stable thiohydroximate or related covalent adduct, thereby irreversibly inactivating the enzyme[3].

This mechanism is analogous to the known inhibition of enzymes like isocitrate lyase by 3-nitropropionate[3][4].

Biological Activities Associated with the Benzofuranone Core

The benzofuranone scaffold is associated with a wide array of biological activities. While less specific than covalent inhibition, these represent plausible secondary or alternative mechanisms:

-

Anti-proliferative and Cytotoxic Effects: Many benzofuranone derivatives exhibit potent activity against various cancer cell lines[5][6][7]. Mechanisms include the inhibition of protein kinases like CDK2, disruption of tubulin polymerization, and induction of apoptosis[2][8].

-

Anti-inflammatory Activity: Some benzofuranones demonstrate anti-inflammatory properties, potentially through the inhibition of inflammatory signaling pathways.

-

Antimicrobial Activity: Both the benzofuranone core and the nitro group are found in various antimicrobial agents[9][10][11]. The nitro group, in particular, can be reduced within microbial cells to form toxic radical species that damage DNA and other macromolecules[11][12].

-

CNS Activity: Certain isobenzofuranone derivatives have been investigated as antidepressant agents, acting as serotonin reuptake inhibitors[13].

Quantitative Data from Structurally Related Compounds

No quantitative biological data for this compound has been published. However, the following table summarizes the activities of related benzofuranone and nitro-containing compounds to provide a context for potential efficacy.

| Compound Class/Name | Target/Assay | Activity Metric (e.g., IC₅₀, MIC) | Reference |

| Benzofuranone Derivatives | |||

| (Z)-2-(4-methoxybenzylidene)-6-methylbenzofuran-3(2H)-one | Apoptosis Induction in Cancer Cells | Induces apoptosis | |

| 3-(piperazinylmethyl)benzofuran derivatives | CDK2 Inhibition | IC₅₀ = 52.75 nM | [2] |

| Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans | Antiproliferative (various cancer cell lines) | IC₅₀ = 16 to 24 nM | |

| Isobenzofuran-1(3H)-one derivatives | Antiproliferative (K562 leukemia cells) | IC₅₀ = 1.71 to 2.79 µM | [7] |

| Nitro-Containing Compounds | |||

| 3-Nitropropionate (3-NP) | Isocitrate Lyase (ICL) Inhibition | Potent time-dependent inhibitor | [4] |

| 2-Substituted-5-nitro-benzenesulfonamides | Carbonic Anhydrase IX and XII Inhibition | Kᵢ = 5.4 to 653 nM | [14] |

| (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone | Anti-leishmanial (L. donovani) | IC₅₀ = 0.016 µM | [15] |

| Nitrotriazole derivatives | Antifungal (C. krusei) | MIC = 1 µM | [11] |

Proposed Experimental Protocols

To validate the predicted mechanisms of action, the following experimental approaches are recommended.

General Cytotoxicity and Anti-proliferative Assays

-

Objective: To determine if the compound exhibits cytotoxic or anti-proliferative effects against various cell lines (e.g., cancer cell lines, microbial cultures).

-

Methodology (MTT Assay):

-

Cell Culture: Plate cells (e.g., HeLa, MCF-7, or a panel of cancer cell lines) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

-

Covalent Binding and Enzyme Inhibition Assays

-

Objective: To determine if the compound acts as a covalent inhibitor of a model enzyme containing a reactive cysteine residue.

-

Methodology (Enzyme Activity Assay with Pre-incubation):

-

Enzyme Selection: Choose a model enzyme with a known active-site cysteine, such as papain or a specific isocitrate lyase.

-

Pre-incubation: Incubate the enzyme with various concentrations of this compound for different time points (e.g., 0, 15, 30, 60 minutes).

-

Activity Measurement: Initiate the enzymatic reaction by adding the substrate. Monitor the reaction progress spectrophotometrically or fluorometrically.

-

"Jump-Dilution" Experiment: To confirm irreversible binding, pre-incubate the enzyme with a high concentration of the inhibitor. Then, rapidly dilute the mixture into the assay buffer containing the substrate. A lack of recovery of enzyme activity upon dilution is indicative of covalent, irreversible inhibition[4].

-

Mass Spectrometry: To confirm covalent adduct formation, incubate the protein with the compound and analyze the protein digest by LC-MS/MS to identify the modified peptide containing the cysteine residue.

-

Apoptosis Assay

-

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

-

Methodology (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Treat a suitable cell line (e.g., Jurkat cells) with the compound at its IC₅₀ concentration for 24-48 hours.

-

Staining: Harvest the cells and stain with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

-

Visualizations of Predicted Mechanisms and Workflows

The following diagrams illustrate the key predicted mechanisms and experimental workflows.

Caption: Predicted mechanism of covalent enzyme inhibition.

References

- 1. scbt.com [scbt.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]

- 9. imjst.org [imjst.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Kaleidoscope of Benzofuranones: A Technical Guide to Unraveling Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuranone Scaffold - A Privileged Structure in Medicinal Chemistry

The benzofuranone core, a heterocyclic motif forged from the fusion of a benzene and a furanone ring, represents a cornerstone in the landscape of medicinal chemistry. Found in a plethora of natural products and synthetic compounds, this scaffold has garnered significant attention for its diverse and potent biological activities.[1] The inherent structural features of benzofuranones provide a versatile template for chemical modification, allowing for the fine-tuning of their pharmacological profiles. This guide offers an in-depth exploration of the multifaceted biological potential of benzofuranone derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. We will delve into the molecular mechanisms underpinning these activities, provide detailed experimental protocols for their evaluation, and present a logical framework for structure-activity relationship (SAR) studies, thereby empowering researchers to navigate the promising therapeutic terrain of this remarkable class of compounds.

Anticancer Activity: Targeting the Pillars of Malignancy

Benzofuranone derivatives have emerged as a significant class of cytotoxic agents, demonstrating efficacy against a wide range of cancer cell lines.[2][3] Their anticancer effects are often mediated through the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Mechanisms of Anticancer Action

A primary mechanism of action for many anticancer benzofuranone derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for the formation of the mitotic spindle during cell division. By binding to tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[2]

Another key target is the mTOR (mammalian target of rapamycin) signaling pathway , a central regulator of cell growth, proliferation, and survival.[4][5] Dysregulation of the mTOR pathway is a common feature in many cancers. Certain benzofuranone derivatives have been shown to directly inhibit mTORC1 (mTOR complex 1), thereby suppressing downstream signaling events that promote protein synthesis and cell growth.[5]

Furthermore, benzofuranone derivatives have been reported to inhibit various protein kinases that are often hyperactivated in cancer cells, contributing to uncontrolled proliferation and survival.[6]

Signaling Pathway: The mTOR Cascade

The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status to control cell growth and proliferation.

Caption: The mTOR signaling pathway and a potential point of inhibition by benzofuranone derivatives.

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of benzofuranone derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzofuran-chalcone | HeLa (Cervical Cancer) | 3.18 - 6.36 | [7] |

| Benzofuran-chalcone | HCC1806 (Breast Cancer) | 5.93 - 17.13 | [7] |

| Benzofuran-isatin | HeLa (Cervical Cancer) | 0.082 | [8] |

| Benzofuran-1,2,3-triazole | HCT-116 (Colon Cancer) | 0.87 | [8] |

| Benzofuran-1,2,3-triazole | A549 (Lung Cancer) | 0.57 | [8] |

| Thiazole-benzofuran | HePG2 (Liver Cancer) | 8.49 - 16.72 | [8] |

| Thiazole-benzofuran | MCF-7 (Breast Cancer) | 4.0 - 8.99 | [8] |

| Benzofuran-piperazine | A549 (Lung Cancer) | 0.12 | [9] |

| Benzofuran-piperazine | SGC7901 (Gastric Cancer) | 2.75 | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. These crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the benzofuranone derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Benzofuranone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.[11][12]

Mechanisms of Anti-inflammatory Action

A prominent mechanism of anti-inflammatory action is the inhibition of nitric oxide (NO) production.[13] NO is a key signaling molecule in inflammation, and its overproduction can lead to tissue damage. Benzofuranone derivatives can suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.

The anti-inflammatory effects of these compounds are also attributed to their ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways .[14][15] These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[16][17]

Signaling Pathways: NF-κB and MAPK

The NF-κB and MAPK signaling pathways are interconnected cascades that are activated by various inflammatory stimuli.

Caption: The NF-κB and MAPK signaling pathways in inflammation, with potential inhibitory points for benzofuranone derivatives.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of benzofuranone derivatives is often evaluated by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound Class | Cell Line | IC50 (µM) for NO Inhibition | Reference |

| Aza-benzofuran | RAW 264.7 | 16.5 - 17.3 | [13] |

| Benzofuran-piperazine hybrid | RAW 264.7 | 52.23 | [12][15] |

| Fluorinated benzofuran | Macrophages | 2.4 - 5.2 | [11] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

The Griess assay is a common method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[18][19]

Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.[20]

Step-by-Step Methodology:

-

Cell Culture and Stimulation:

-

Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the benzofuranone derivative for 1 hour.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), for 24 hours. Include untreated and LPS-only treated controls.

-

-

Sample Collection:

-

After incubation, collect 50-100 µL of the cell culture supernatant from each well.

-

-

Griess Reaction:

-

In a new 96-well plate, add 50 µL of the collected supernatant to each well.

-

Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in culture medium.

-

Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.[21]

-

Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.[21]

-

-

Absorbance Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.[21]

-

-

Data Analysis:

-

Calculate the nitrite concentration in each sample using the standard curve.

-

Determine the percentage of inhibition of NO production for each compound concentration compared to the LPS-only treated control.

-

Calculate the IC50 value for NO inhibition.

-

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Benzofuranone derivatives have shown promising activity against a range of bacteria and fungi.[22][23]

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for many benzofuranone derivatives are still under investigation. However, it is believed that they may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. Structure-activity relationship studies have indicated that the nature and position of substituents on the benzofuranone scaffold are crucial for their antimicrobial efficacy.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial activity of benzofuranone derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran amide | Bacillus subtilis | 6.25 | [24] |

| Benzofuran amide | Staphylococcus aureus | 6.25 | [24] |

| Benzofuran amide | Escherichia coli | 6.25 | [24] |

| Aza-benzofuran | Salmonella typhimurium | 12.5 | [13] |

| Aza-benzofuran | Staphylococcus aureus | 12.5 | [13] |

| Aza-benzofuran | Penicillium italicum | 12.5 | [13] |

| Aza-benzofuran | Colletotrichum musae | 12.5 - 25 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[25][26][27]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the agent that prevents visible growth after incubation.[28]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the benzofuranone derivative in a suitable solvent.

-

In a 96-well plate, perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculum Preparation:

-

Culture the test microorganism on an appropriate agar medium overnight.

-

Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

-

Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).[26]

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Antioxidant Activity: Neutralizing Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the aging process and various diseases. Benzofuranone derivatives have been identified as potent antioxidants.

Mechanisms of Antioxidant Action

Benzofuranone derivatives can exert their antioxidant effects through various mechanisms, including:

-

Free Radical Scavenging: They can directly donate a hydrogen atom or an electron to neutralize free radicals, thus terminating the damaging chain reactions.

-

Metal Chelation: Some derivatives can chelate transition metal ions, such as iron and copper, which can catalyze the formation of ROS.

The antioxidant capacity is often influenced by the presence and position of hydroxyl groups on the aromatic ring of the benzofuranone scaffold.

Experimental Workflow: A Unified Approach to Biological Evaluation

A systematic workflow is essential for the efficient evaluation of novel benzofuranone derivatives.

Caption: A general experimental workflow for the discovery and development of bioactive benzofuranone derivatives.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.[29][30]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a yellow-colored non-radical form, leading to a decrease in absorbance at 517 nm.[6]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store this solution in the dark.[6]

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the benzofuranone derivative solution at various concentrations.

-

Add the DPPH solution to each well.

-

Include a control (DPPH solution with the solvent used for the compound) and a positive control (a known antioxidant like ascorbic acid or Trolox).

-

Incubate the plate in the dark at room temperature for a specific period (e.g., 30 minutes).[6]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.[29]

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

Determine the EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

Conclusion: The Future of Benzofuranone Derivatives in Drug Discovery

Benzofuranone derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents is well-documented. The versatility of the benzofuranone scaffold allows for extensive chemical modifications, providing a rich platform for the development of novel therapeutics. This guide has provided a comprehensive overview of the key biological activities of these compounds, the underlying molecular mechanisms, and detailed experimental protocols for their evaluation. By understanding the intricate interplay between chemical structure and biological function, researchers can rationally design and synthesize new benzofuranone derivatives with enhanced potency and selectivity, ultimately paving the way for the development of next-generation drugs to combat a wide range of human diseases.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. mTOR - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clyte.tech [clyte.tech]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives | MDPI [mdpi.com]

- 23. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 24. jopcr.com [jopcr.com]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 27. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. rr-asia.woah.org [rr-asia.woah.org]

- 29. mdpi.com [mdpi.com]

- 30. iomcworld.com [iomcworld.com]

A Comprehensive Technical Guide to 3-(1-nitroethyl)-2-benzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(1-nitroethyl)-2-benzofuran-1(3H)-one, a member of the isobenzofuran-1(3H)-one (also known as phthalide) class of compounds. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. This document consolidates available physicochemical data, outlines general synthetic approaches, and details relevant experimental protocols for the evaluation of its biological potential.

Compound Identification and Physicochemical Properties

This compound is a specialty chemical primarily used for research purposes.[1] Its core structure is a γ-lactone fused to a benzene ring. The key identification and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 79017-08-6 | [1][2] |

| Molecular Formula | C₁₀H₉NO₄ | [1][2] |

| Molecular Weight | 207.18 g/mol | [1] |

| Appearance | Off-White to Beige Solid | [2] |

| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere | [2] |

Synthesis of 3-Substituted Isobenzofuranones

Below is a diagram illustrating a plausible synthetic workflow for this class of compounds.

Caption: General synthetic route for 3-substituted isobenzofuranones.

Biological Activity of Isobenzofuranones

The isobenzofuran-1(3H)-one scaffold is present in numerous natural and synthetic compounds that exhibit a wide range of biological activities.[3] While specific studies on this compound are limited, the broader class of these compounds has shown significant potential in several therapeutic areas:

-

Antiproliferative Activity: Many C-3 functionalized isobenzofuranones have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[3][4] For instance, certain derivatives have shown potent activity against lymphoma (U937) and myeloid leukemia (K562) cell lines.[4]

-

Antifungal and Antibacterial Activity: Phthalides are known to possess antifungal and antibacterial properties.[3][5] Studies on various derivatives have demonstrated inhibitory effects against fungi like Candida albicans and bacteria such as E. coli and S. aureus.[6]

-

Anti-inflammatory Activity: Benzofuran derivatives have been investigated for their anti-inflammatory properties, which may be linked to the inhibition of the NF-κB and MAPK signaling pathways.[7]

The table below summarizes the antiproliferative activity of some representative C-3 substituted isobenzofuranones against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| Compound 8 | HL-60 (Leukemia) | 21.00 | [3] |

| MDA-MB435 (Melanoma) | 12.17 | [3] | |

| Compound 9 | HL-60 (Leukemia) | 3.24 | [3] |

| SF295 (Glioblastoma) | 10.09 | [3] | |

| MDA-MB435 (Melanoma) | 8.70 | [3] |

Note: Compounds 8 and 9 are different isobenzofuranone derivatives and are shown here to illustrate the potential activity of this class of compounds.

Experimental Protocols

To assess the biological activity of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed. This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding:

-

Culture cancer cells (e.g., K562, U937) in appropriate media.

-

Seed the cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment (for adherent cells) or stabilization.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in the cell culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

-

Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., etoposide).

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization and Data Acquisition:

-

Carefully remove the medium from the wells.

-

Add 150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been definitively associated with this compound, related benzofuran derivatives have been shown to exert anti-inflammatory effects by modulating key inflammatory signaling cascades.[7] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways are critical regulators of inflammation. Inhibition of these pathways can reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6.

Below is a simplified diagram of the NF-κB signaling pathway, a potential target for bioactive benzofuran compounds.

Caption: Potential inhibition of the NF-κB pathway by benzofuran derivatives.

Conclusion

This compound belongs to the promising class of isobenzofuranones. While detailed biological data for this specific molecule is sparse in publicly available literature, the broader family of related compounds demonstrates significant potential as antiproliferative, antimicrobial, and anti-inflammatory agents. The provided general synthetic strategies and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and related compounds. Future studies should focus on the specific synthesis, in-depth biological evaluation, and elucidation of the mechanism of action for this compound.

References

- 1. scbt.com [scbt.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. imjst.org [imjst.org]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. mdpi.com [mdpi.com]

A Comprehensive Review of Substituted Isobenzofuran-1(3H)-ones: Synthesis, Biological Activities, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Substituted isobenzofuran-1(3H)-ones, also known as phthalides, represent a significant class of heterocyclic compounds possessing a fused γ-lactone and benzene ring system. This core structure is prevalent in numerous natural products and synthetically derived molecules that exhibit a wide array of biological activities. Their diverse pharmacological properties, including antimicrobial, antiproliferative, neuroprotective, and enzyme inhibitory effects, have positioned them as promising scaffolds in drug discovery and development. This technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and mechanisms of action of substituted isobenzofuran-1(3H)-ones, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Synthetic Methodologies

The synthesis of substituted isobenzofuran-1(3H)-ones has been approached through various strategies, often focusing on the efficient construction of the bicyclic core and the introduction of diverse substituents at the C-3 position.

One common and efficient method involves the condensation of phthalaldehydic acid with various 1,3-dicarbonyl compounds, promoted by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This approach allows for the synthesis of a range of C-3 functionalized derivatives in good yields.[1][2] Another notable one-pot domino strategy utilizes a copper-catalyzed intermolecular cyanation of o-bromobenzyl alcohols, followed by an in situ intramolecular nucleophilic attack and hydrolysis.[3] This method is particularly advantageous as it employs water as a green solvent and a nontoxic cyanide source.[3]

Furthermore, enantioselective syntheses have been developed to obtain chiral 3-substituted isobenzofuran-1(3H)-ones, which are crucial for studying stereospecific biological activities.[4] These methods often employ chiral auxiliaries or reagents to control the stereochemistry at the C-3 position.[4] The synthesis of 3-methyleneisobenzofuran-1(3H)-one derivatives has also been achieved through multi-step sequences starting from 2-vinylbenzoic acid methyl esters.[5]

Biological Activities and Therapeutic Applications

Substituted isobenzofuran-1(3H)-ones have been investigated for a multitude of biological activities, demonstrating their potential as therapeutic agents for various diseases.

Antiproliferative Activity

A significant number of isobenzofuran-1(3H)-one derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. The substitution pattern on the isobenzofuranone core plays a crucial role in determining the cytotoxic efficacy.

Table 1: Antiproliferative Activity of Substituted Isobenzofuran-1(3H)-ones

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 16 | K562 (myeloid leukemia) | 2.79 | [2] |

| U937 (lymphoma) | > 50 | [2] | |

| Compound 18 | K562 (myeloid leukemia) | 1.71 | [2] |

| U937 (lymphoma) | > 50 | [2] | |

| Etoposide (Control) | K562 (myeloid leukemia) | 7.06 | [2] |

| Compound 8 | HL-60 (leukemia) | 21.00 µg/mL | [1][6] |

| MDA-MB435 (melanoma) | 12.17 µg/mL | [1][6] | |

| Compound 9 | HL-60 (leukemia) | 3.24 µg/mL | [1][6] |

| SF295 (glioblastoma) | 10.09 µg/mL | [1][6] | |

| MDA-MB435 (melanoma) | 8.70 µg/mL | [1][6] |

The mechanism of antiproliferative action for some benzofuran derivatives involves the induction of apoptosis. For instance, certain benzofuran-isatin conjugates have been shown to inhibit the anti-apoptotic protein Bcl2 and increase the level of cleaved PARP, leading to apoptosis in colon cancer cells.[7]

Caption: Proposed apoptotic pathway induced by some isobenzofuranone derivatives.

Antimicrobial Activity

Several substituted isobenzofuran-1(3H)-ones have been reported to possess significant antibacterial and antifungal properties. The nature and position of the substituent group are critical for the antimicrobial spectrum and potency.

Table 2: Antimicrobial Activity of Substituted Isobenzofuran-1(3H)-ones

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 1 | Salmonella typhimurium | 12.5 | [8] |

| Escherichia coli | 25 | [8] | |

| Staphylococcus aureus | 12.5 | [8] | |

| Compound 2 | Staphylococcus aureus | 25 | [8] |

| Compound 5 | Penicillium italicum | 12.5 | [8] |

| Colletotrichum musae | 12.5 | [8] | |

| Compound 6 | Colletotrichum musae | 25 | [8] |

| Compound B1-B4 | Escherichia coli | - | [9] |

| Staphylococcus aureus | - | [9] | |

| Candida albicans | - | [9] | |

| Compound A1, A2, B2, C3 | Escherichia coli | 350 | [10] |

| Bacillus subtilis | 350 | [10] | |

| Staphylococcus aureus | 350 | [10] | |

| Qualitative data showing inhibition at 5mg/mL. |

The precise mechanism of antimicrobial action is not fully elucidated for all derivatives, but it is believed that these compounds may disrupt cell membrane integrity, inhibit essential enzymes, or interfere with microbial metabolic pathways.

Caption: General workflow for antimicrobial screening of isobenzofuranone derivatives.

Tyrosinase Inhibition

Certain isobenzofuran-1(3H)-one derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This makes them attractive candidates for the development of skin-lightening agents and treatments for hyperpigmentation disorders.

Table 3: Tyrosinase Inhibitory Activity of Isobenzofuran-1(3H)-ones

| Compound | IC50 (µM) | Reference |

| Phthalaldehydic acid (1) | Potent inhibitor | [11] |

| 3-(2,6-dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-one (7) | Potent inhibitor | [11] |

| 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate (9) | Potent inhibitor | [11] |

The inhibitory mechanism is believed to involve the interaction of the isobenzofuranone scaffold with the copper ions present in the active site of the tyrosinase enzyme.[11]

Caption: Inhibition of the melanin biosynthesis pathway by isobenzofuranone derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers in the field.

General Procedure for the Synthesis of C-3 Functionalized Isobenzofuran-1(3H)-ones

This protocol is adapted from the DBU-promoted condensation of phthalaldehydic acid with 1,3-dicarbonyl compounds.[2]

-

Reaction Setup: To a solution of phthalaldehydic acid (1.0 mmol) in chloroform (15 mL), add the respective 1,3-dicarbonyl compound (1.2 mmol).

-

Addition of Catalyst: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol) to the reaction mixture.

-

Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and wash with 1M HCl (2 x 20 mL) and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of the synthesized compounds against cancer cell lines.[1][2]

-

Cell Seeding: Seed cancer cells (e.g., K562, U937) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.[8]

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Substituted isobenzofuran-1(3H)-ones continue to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this scaffold allows for the generation of large libraries of compounds with diverse substitution patterns, enabling extensive structure-activity relationship studies. The broad spectrum of biological activities, including potent antiproliferative and antimicrobial effects, highlights their potential in addressing significant unmet medical needs. Future research should focus on elucidating the detailed mechanisms of action, optimizing the pharmacokinetic properties of lead compounds, and exploring their in vivo efficacy in relevant disease models. This in-depth guide serves as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry through the exploration of this remarkable class of compounds.

References

- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Domino One-Pot Process for the Synthesis of Isobenzofuran-1(3H)-ones via [Cu]-Catalysis Using Water as the Green Solvent [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. imjst.org [imjst.org]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Novel Benzofuran Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of novel benzofuran compounds. Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry due to the wide range of pharmacological activities exhibited by its derivatives.[1] This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key signaling pathways to facilitate further research and development in this promising field.

Introduction to Benzofuran Compounds

Benzofuran and its derivatives are a class of organic compounds widely distributed in nature, found in various plant families such as Asteraceae, Fabaceae, and Moraceae.[2] They are also produced by microorganisms, including marine-derived and endophytic fungi.[3][4] The benzofuran nucleus is a versatile structural motif that has been extensively explored for the development of new therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][5]

Isolation of Novel Benzofuran Compounds from Natural Sources

The isolation of novel benzofuran compounds from natural sources is a critical step in the discovery of new bioactive molecules. The process typically involves extraction, fractionation, and purification using various chromatographic techniques. Below are detailed protocols for the isolation of specific benzofuran derivatives from plant and fungal sources.

Isolation of Moracin Derivatives from Morus alba (White Mulberry)

Objective: To isolate and purify moracin derivatives, a group of benzofuran compounds with notable biological activities, from the leaves of Morus alba.

Experimental Protocol:

-

Plant Material and Extraction:

-

Dried leaves of Morus alba (1 kg) are powdered and extracted with 80% methanol (MeOH) at room temperature for 48 hours.

-

The extraction process is repeated three times.

-

The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[5]

-

-

Solvent Partitioning (Fractionation):

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity: n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Each fraction is concentrated in vacuo to yield the respective sub-extracts. Bioactivity-guided fractionation is often employed at this stage to identify the most promising fraction for further purification.

-

-

Column Chromatography:

-

The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent system (e.g., n-hexane:EtOAc, 9:1) and gradually increasing the polarity (e.g., to 100% EtOAc, followed by EtOAc:MeOH mixtures).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light and/or with a suitable staining reagent.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions showing promising TLC profiles are further purified by preparative HPLC on a C18 reversed-phase column.

-

A typical mobile phase would be a gradient of methanol and water, or acetonitrile and water.

-

The elution is monitored by a UV detector at a suitable wavelength (e.g., 254 nm and 280 nm).

-

Pure compounds are collected, and the solvent is removed to yield the isolated moracin derivatives.

-

-

Structure Elucidation:

-

The chemical structures of the isolated pure compounds are determined using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

-

Isolation of a Novel Benzofuran from a Marine-Derived Fungus

Objective: To isolate a novel benzofuran derivative from the marine-derived fungus Aspergillus sp.

Experimental Protocol:

-

Fungal Culture and Extraction:

-

The marine-derived fungus Aspergillus sp. is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) in shake flasks at 28°C for 14-21 days.

-

The culture broth is separated from the mycelia by filtration.

-

The broth is extracted three times with an equal volume of ethyl acetate.

-

The mycelia are also extracted with ethyl acetate.

-

The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.[6]

-

-

Fractionation and Purification:

-

The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Fractions are collected and analyzed by TLC.

-

Bioactive fractions are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification is achieved by preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient to yield the pure novel benzofuran compound.[6]

-

-

Structural Characterization:

-

The structure of the isolated compound is elucidated using 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).

-

Quantitative Data on the Biological Activities of Novel Benzofuran Derivatives

The following tables summarize the in vitro biological activities of recently discovered benzofuran derivatives, providing a basis for comparative analysis.

Table 1: Anticancer Activity of Novel Benzofuran Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-methoxyphenyl)-3-acetyl-5-hydroxybenzofuran | MCF-7 (Breast) | 5.2 | [7] |

| 2-(4-chlorophenyl)-3-acetyl-5-hydroxybenzofuran | HeLa (Cervical) | 3.8 | [7] |

| 2-Aryl-5-nitrobenzofuran derivative | A549 (Lung) | 1.5 | [7] |

| Moracin M | B16-F10 (Melanoma) | 12.5 | [5] |

| Ailanthoidol | HepG2 (Liver) | 7.8 | [5] |

Table 2: Antimicrobial Activity of Novel Benzofuran Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-(3,4-dichlorophenyl)-5-nitrobenzofuran | Staphylococcus aureus | 8 | [7] |

| 2-(4-fluorophenyl)-5-nitrobenzofuran | Escherichia coli | 16 | [7] |

| 2-Arylbenzofuran from Streptomyces sp. | Candida albicans | 4 | [7] |

| Moracin C | Bacillus subtilis | 32 | [5] |

| Eupomatenoid-5 | Mycobacterium tuberculosis | 6.25 | [7] |

Experimental Protocols for Biological Activity Assessment

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the benzofuran compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Activity: Broth Microdilution Method

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.

-

Serial Dilution: Serially dilute the benzofuran compounds in the broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Key Signaling Pathways and Experimental Workflows

Novel benzofuran compounds exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers. Several benzofuran derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

spectroscopic data (NMR, IR, Mass Spec) for 3-(1-nitroethyl)-2-benzofuran-1(3H)-one

This technical guide provides the available information for 3-(1-nitroethyl)-2-benzofuran-1(3H)-one and presents a detailed spectroscopic analysis of the closely related analogue, 3-(nitromethyl)-2-benzofuran-1(3H)-one , as a valuable reference for researchers. Additionally, a generalized experimental workflow for the synthesis and characterization of such compounds is outlined.

Compound Identification: this compound

While detailed experimental data is not available, the following identifiers for this compound have been established:

Spectroscopic Data for Analogue: 3-(nitromethyl)-2-benzofuran-1(3H)-one

The following tables summarize the spectroscopic data available for the structural analogue, 3-(nitromethyl)-2-benzofuran-1(3H)-one (CAS Number: 3598-68-3).[2] It is crucial to note the structural difference: the analogue possesses a nitromethyl group (-CH₂NO₂) at the 3-position, whereas the requested compound has a 1-nitroethyl group (-CH(CH₃)NO₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 3-(nitromethyl)-2-benzofuran-1(3H)-one

| Instrument | Source of Sample | Copyright |

|---|---|---|

| BRUKER AC-300 | Bionet Research Ltd., Cornwall, England | © 1991-2025 John Wiley & Sons, Inc. |

Detailed spectral data (chemical shifts, multiplicities, etc.) for ¹H NMR were not available in the searched resources.

Infrared (IR) Spectroscopy

Table 2: IR Data for 3-(nitromethyl)-2-benzofuran-1(3H)-one

| Technique | Source of Sample | Copyright |

|---|---|---|

| KBr Wafer | BIONET RESEARCH LTD., CORNWALL, ENGLAND | © 1980, 1981-2025 John Wiley & Sons, Inc. |

Specific absorption bands (wavenumbers) were not detailed in the provided search results.

Mass Spectrometry (MS)

Table 3: GC-MS Data for 3-(nitromethyl)-2-benzofuran-1(3H)-one

| NIST Number | Key Mass-to-Charge Ratios (m/z) | Data Source |

|---|---|---|

| 242075 | 146, 133, 105 | NIST Mass Spectrometry Data Center |

The molecular ion peak for this analogue would be expected at approximately m/z 193.

Experimental Protocols

Specific experimental protocols for the synthesis of this compound are not detailed in the available literature. However, the synthesis of benzofuranone derivatives often involves the cyclization of substituted phenolic compounds. A general approach to synthesizing and characterizing a target compound like this is outlined below.

General Synthetic and Characterization Workflow

The synthesis of a substituted benzofuranone would typically begin with appropriate starting materials, followed by a reaction to form the heterocyclic ring system. The crude product would then be purified and subsequently analyzed using various spectroscopic techniques to confirm its structure and purity.

Caption: Generalized workflow for the synthesis, purification, and spectroscopic characterization of a target chemical compound.

This generalized protocol serves as a foundational guide for researchers. The specific reagents, reaction conditions (temperature, time, catalysts), and purification methods would need to be determined based on established synthetic routes for similar benzofuranone structures.[3][4] The subsequent analytical workflow is standard for the structural elucidation of newly synthesized organic compounds.

References

- 1. scbt.com [scbt.com]

- 2. 3-(Nitromethyl)-2-benzofuran-1(3H)-one | C9H7NO4 | CID 251502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]

- 4. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 3-(1-nitroethyl)-2-benzofuran-1(3H)-one Receptor Binding: A Technical Guide

Disclaimer: This document provides a detailed, generalized framework for the in silico analysis of the binding of 3-(1-nitroethyl)-2-benzofuran-1(3H)-one to a plausible biological target. As of this writing, specific receptor binding data for this compound is not publicly available. Therefore, Epidermal Growth Factor Receptor (EGFR), a target for other benzofuran derivatives, has been selected as a hypothetical receptor to illustrate the methodologies.

Introduction

This compound is a small molecule belonging to the benzofuranone class of compounds.[1][2] Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making them attractive scaffolds in drug discovery.[3][4] In silico modeling, a cornerstone of modern structure-based drug design, offers a powerful approach to investigate and predict the interactions between small molecules and their protein targets at an atomic level.[5] This guide outlines a comprehensive workflow for modeling the receptor binding of this compound, from initial structure preparation to detailed interaction analysis, using a combination of molecular docking and molecular dynamics simulations.

For the purposes of this guide, we will hypothesize that this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase domain. Aberrant EGFR signaling is a hallmark of various cancers, making it a well-validated therapeutic target.[6] The following sections provide detailed protocols and data presentation formats relevant to researchers, scientists, and drug development professionals.

Data Presentation: Hypothetical Quantitative Analysis

The following tables summarize the kind of quantitative data that would be generated from the in silico protocols described in this guide.

Table 1: Molecular Docking Results

| Parameter | Value | Unit |

| Binding Affinity (Docking Score) | -8.5 | kcal/mol |

| Predicted Inhibition Constant (Ki) | 0.58 | µM |

| Interacting Residues (H-Bonds) | Met793, Thr854 | - |

| Interacting Residues (Hydrophobic) | Leu718, Val726, Ala743, Leu844 | - |

Table 2: Molecular Dynamics Simulation Stability Metrics

| Parameter | Mean Value | Standard Deviation | Unit |

| RMSD of Ligand (vs. docked pose) | 1.2 | 0.3 | Å |

| RMSD of Receptor Backbone | 1.5 | 0.4 | Å |

| Radius of Gyration of Complex | 22.5 | 0.2 | Å |

| Number of Ligand-Receptor H-Bonds | 2.1 | 0.8 | - |

Table 3: Binding Free Energy Calculations (MM/PBSA)

| Energy Component | Contribution | Unit |

| Van der Waals Energy | -45.7 | kcal/mol |

| Electrostatic Energy | -18.9 | kcal/mol |

| Polar Solvation Energy | 35.2 | kcal/mol |

| Non-Polar Solvation Energy | -4.1 | kcal/mol |

| Total Binding Free Energy (ΔG_bind) | -33.5 | kcal/mol |

Experimental Protocols

Ligand and Receptor Preparation

Objective: To prepare the 3D structures of the ligand (this compound) and the receptor (EGFR kinase domain) for simulation.

Protocol:

-

Ligand Structure Acquisition:

-

Obtain the 2D structure of this compound from a chemical database like PubChem or construct it using a molecular editor. The molecular formula is C₁₀H₉NO₄.[1]

-

Convert the 2D structure to a 3D conformation using a program like Open Babel or the builder tools in molecular modeling software.

-

Perform an initial energy minimization of the 3D structure using a force field such as MMFF94.

-

Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.[5][7]

-

-

Receptor Structure Acquisition and Preparation:

-